N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with another methyl group on the acetamide moiety
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-5-3-4-6-13(11)9-16(19)18-15-10-14(17)8-7-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFNJSAUROYDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and 2-methylphenylacetic acid.
Amidation Reaction: The 5-fluoro-2-methylaniline is reacted with 2-methylphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures (25-40°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production.
Optimization of Reaction Parameters: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the acetamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-(2-methylphenyl)acetamide: Lacks the fluorine atom, which may affect its pharmacological properties.
N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide: Has a different substitution pattern on the phenyl ring, which can influence its chemical and biological behavior.
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
